2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyrimidine moiety via a piperazine bridge. Piperazine, a six-membered ring with two nitrogen atoms, enhances molecular flexibility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-13-14(2)21-19(26-3)23-18(13)25-10-8-24(9-11-25)17-12-20-15-6-4-5-7-16(15)22-17/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFVKQIPHEBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the pyrimidine moiety, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoxaline ring can be reduced under certain conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of quinoxaline and methylsulfanyl-pyrimidine groups. Below is a detailed comparison with analogous molecules:
Substituent Variations in Pyrimidine-Piperazine Derivatives
- MM0464.12 (2,2'-(Piperazine-1,4-diyl)dipyrimidine): This compound features two pyrimidine rings connected via piperazine. Unlike the target compound, it lacks quinoxaline and methylsulfanyl groups. The absence of these substituents reduces its lipophilicity and may limit its membrane permeability compared to 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline .
- [4-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[3,2-e]pyrimidin-4-yl]piperazin-1-yl]-(2-furyl)methanone: This analog replaces quinoxaline with a thieno-pyrimidine system and introduces a furan-carbonyl group. The thieno-pyrimidine core enhances aromatic stacking interactions, while the furan group may improve metabolic stability compared to methylsulfanyl .
Functional Group Impact on Bioactivity
- Methylsulfanyl vs. In contrast, phenylsulfanyl (as seen in ’s analog) increases steric bulk and π-π interactions, which may improve target selectivity but reduce solubility .
- Quinoxaline vs. Thieno-pyrimidine: Quinoxaline’s planar structure favors intercalation with DNA or protein pockets, whereas thieno-pyrimidine’s fused thiophene ring enhances redox stability and electronic delocalization .
Biological Activity
The compound 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H28N6OS
- Molecular Weight : 388.5 g/mol
- CAS Number : 2770636-83-2
The compound features a quinoxaline core substituted with a piperazine moiety and a pyrimidine ring, which are known to impart various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell growth with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways.
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| Quinoxaline Derivative | <100 | Tumor Cells |
| Doxorubicin | >100 | Tumor Cells |
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various bacterial strains. In vitro studies have reported moderate to strong activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that the presence of the methylsulfanyl group enhances antibacterial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Moderate |
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | Reference IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | Strong | 0.63 |
| Urease | Strong | 2.14 |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoxaline derivatives on different cancer cell lines, demonstrating that compounds similar to this compound exhibited significant growth inhibition in breast and lung cancer cells .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of synthesized quinoxaline derivatives against multiple pathogens, confirming their effectiveness in inhibiting bacterial growth and suggesting potential therapeutic applications in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
